molecular formula C12H16O2 B090876 tert-Butyl phenylacetate CAS No. 16537-09-0

tert-Butyl phenylacetate

Cat. No. B090876
CAS RN: 16537-09-0
M. Wt: 192.25 g/mol
InChI Key: QROFQHQXTMKORN-UHFFFAOYSA-N
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Description

tert-Butyl phenylacetate is a chemical compound that has been the subject of various studies due to its relevance in synthetic organic chemistry. It serves as a versatile building block and has been utilized in a range of chemical reactions, including nucleophilic substitutions, radical reactions, and oxidation processes .

Synthesis Analysis

The synthesis of tert-butyl phenylacetate derivatives has been explored through different methods. For instance, tert-butyl phenylazocarboxylates have been synthesized and used for further chemical transformations . Another approach involved the reaction of arylacetylenes with tert-butyl 2-phenylmalonate acid chloride to obtain tert-butyl 2,5-diaryl-3-oxopent-4-ynoates . Additionally, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, showcasing the compound's utility in producing chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl phenylacetate derivatives has been characterized using various techniques. X-ray diffraction studies have confirmed the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing insights into its conformation and intermolecular interactions . Similarly, the structure of tert-butyl acetate has been investigated through gas electron diffusion and ab initio MO calculations, revealing the influence of inductive and steric effects on its molecular geometry .

Chemical Reactions Analysis

tert-Butyl phenylacetate undergoes a variety of chemical reactions. It has been used in nucleophilic substitutions with aromatic amines and alcohols, as well as in radical reactions such as oxygenation and halogenation . The compound's reactivity has also been demonstrated in the formation of pyrones and pulvinones through silver-catalyzed π-cyclizations . Moreover, tert-butyl phenylacetate participates in three-component reactions with arylamines and imines to produce α,β-bis(arylamino) acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylacetate have been studied in the context of its reactivity and stability. The kinetics and mechanism of its liquid-phase oxidation were investigated, revealing the formation of primary nonperoxide products and the role of hydroperoxide intermediates . The gas-phase structure of tert-butyl acetate was also examined to understand the effects of substituents on bond lengths and angles .

Scientific Research Applications

  • Structural Studies : tert-Butyl phenylacetate enolates were studied using IR and 13C NMR spectroscopy, providing insights into their E or Z configuration in different solvents (Corset et al., 1993).

  • Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, closely related to tert-Butyl phenylacetate, are versatile building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions (Jasch et al., 2012).

  • Dendritic Macromolecule Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters were synthesized and characterized, demonstrating the utility of tert-butyl phenylacetate in creating water-soluble dendritic macromolecules with varied solubility characteristics (Pesak et al., 1997).

  • Liquid-phase Oxidation : The kinetics and mechanism of tert-butyl phenylacetate's liquid-phase oxidation were analyzed, revealing insights into its chemical behavior and potential applications in organic synthesis (Voronina et al., 2006).

  • Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate was explored, yielding insights into the synthesis of spirocyclic indoline lactones, which have potential applications in pharmaceutical and material sciences (Hodges et al., 2004).

  • Catalysis : tert-Butyl phenyl sulfoxide was employed as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes, highlighting its role in catalytic processes (Zhang et al., 2015).

  • Deprotection in Organic Synthesis : Aqueous phosphoric acid was used for the deprotection of tert-butyl carbamates, esters, and ethers, indicating tert-butyl phenylacetate's role in the synthesis of complex organic molecules (Li et al., 2006).

Safety And Hazards

“tert-Butyl phenylacetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

tert-butyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFQHQXTMKORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311506
Record name tert-butyl 2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl phenylacetate

CAS RN

16537-09-0
Record name tert-Butyl phenylacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-phenylacetic acid (12 g, 88 mmol) in t-BuOAc (250 mL) in a 1 L round-bottomed flask was treated with perchloric acid (70% redistilled, 0.212 mL, 3.53 mmol) and stirred at room temperature for 20 hours. The solution was transferred very slowly to stirred mixture of saturated aqueous NaHCO3 and Et2O. Gas evolution was observed. The resulting layers were separated and the organic layer was washed with saturated aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to give Intermediate S-3D (11.6 g, 68% yield): 1H NMR (500 MHz, chloroform-d) δ 7.34-7.29 (m, 2H), 7.28-7.22 (m, 3H), 3.52 (s, 2H), 1.44 (s, 9H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
250 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a suspended toluene (2 ml) solution of 2-bromo-1-methylpyridinium iodide (720 mg, 2.4 mmol) was added a mixture of tert-butyl alcohol (148 mg, 2.0 mmol), phenylacetic acid (272 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in toluene (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and tert-butyl phenylacetate was isolated in 82% yield.
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
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888 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
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2 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-phenylacetic acid (12 g, 88 mmol) in tBuOAc (250 mL) in a 1 L round-bottomed flask was treated with perchloric acid, 70% redistilled (0.212 mL, 3.53 mmol) stirred at room temperature for 20 hours. The solution was transferred very slowly to stirred mixture of saturated aqueous NaHCO3 and Et2O. Extensive bubbling was observed. The resulting layers were separated and the organic layer washed with saturated aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to give tert-butyl 2-phenylacetate, Intermediate S5A (11.6 g, 68% yield). 1H NMR (500 MHz, chloroform-d) δ 7.34-7.29 (m, 2H), 7.28-7.22 (m, 3H), 3.52 (s, 2H), 1.44 (s, 9H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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